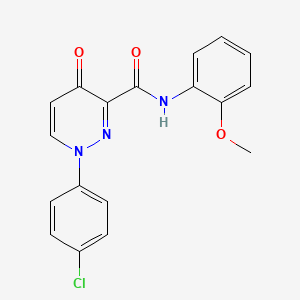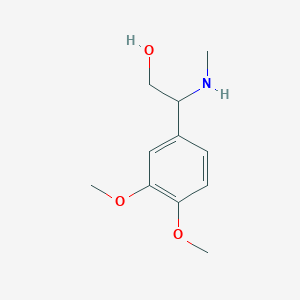![molecular formula C18H15N3O4 B2871678 2-{[4-(2,5-Dioxoazolidinyl)phenyl]carbonylamino}benzamide CAS No. 446278-17-7](/img/structure/B2871678.png)
2-{[4-(2,5-Dioxoazolidinyl)phenyl]carbonylamino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzamides, which is the class of compounds that “2-{[4-(2,5-Dioxoazolidinyl)phenyl]carbonylamino}benzamide” belongs to, can be performed through direct condensation of benzoic acids and amines . This process can be carried out under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . The synthesized compounds are then purified, and their analysis is determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of benzamides, including “2-{[4-(2,5-Dioxoazolidinyl)phenyl]carbonylamino}benzamide”, can be studied using dynamic NMR measurements and quantum molecular dynamics calculations . These techniques can provide valuable structural information .Chemical Reactions Analysis
Benzamides can undergo various chemical reactions. For instance, they can exhibit antioxidant activity, free radical scavenging, and metal chelating activity . Some benzamides have been shown to exhibit effective metal chelate activity .Scientific Research Applications
Antioxidant and Antibacterial Applications
This compound has been studied for its antioxidant properties, which are crucial in protecting cells from damage caused by free radicals. It’s also been evaluated for antibacterial activities, showing promise in inhibiting the growth of both gram-positive and gram-negative bacteria . These properties make it a potential candidate for developing new therapeutic agents against oxidative stress-related diseases and bacterial infections.
Pharmacological Research
In pharmacology, the compound’s biological activity is of significant interest. It’s being explored for various therapeutic applications , including the treatment of diseases where control of oxidation and bacterial infection is critical. The compound’s efficacy in these areas could lead to advancements in drug development and treatment strategies.
Biochemical Studies
Biochemists are interested in this compound due to its role in enzyme inhibition and protein interaction studies. Its structure allows it to bind with certain enzymes or proteins, which can be useful in understanding disease mechanisms or developing drugs that target specific biochemical pathways .
Agricultural Applications
While direct references to its use in agriculture are limited, similar compounds have shown antimicrobial properties that could be beneficial in protecting crops from bacterial and fungal pathogens. Further research could explore its potential as a biopesticide or in plant disease management strategies .
Industrial Applications
In the industrial sector, compounds like 2-{[4-(2,5-Dioxoazolidinyl)phenyl]carbonylamino}benzamide could be used in the synthesis of polymers or as additives in manufacturing processes due to their chemical stability and reactivity. This could lead to the development of new materials with enhanced properties .
Environmental Science
The compound’s potential in environmental science could be linked to its antioxidant and antimicrobial activities. It might be used in the development of agents that mitigate oxidative damage in environmental systems or help in bioremediation processes by breaking down pollutants or inhibiting harmful microbial growth .
Safety and Hazards
properties
IUPAC Name |
2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c19-17(24)13-3-1-2-4-14(13)20-18(25)11-5-7-12(8-6-11)21-15(22)9-10-16(21)23/h1-8H,9-10H2,(H2,19,24)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFQWJQZGWZCEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-4-methoxy-N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B2871595.png)


![Isoxazol-5-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2871599.png)
![1-(4-chlorophenyl)-3-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]urea](/img/structure/B2871601.png)
![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2871602.png)

![Tert-butyl 2-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2871608.png)


![N-(4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3-methylphenyl)propionamide](/img/structure/B2871611.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,2-oxazole-4-carboxylic acid](/img/structure/B2871615.png)
